molecular formula C16H21N3O2 B5058891 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5058891
M. Wt: 287.36 g/mol
InChI Key: CLFCGIPJOJEPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that belongs to the family of pyrrolidinediones. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a modulator of GABA-A receptors, which are involved in the modulation of neurotransmitter activity in the brain. It binds to the receptor and enhances the activity of GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant effects and to improve learning and memory in animal models of Alzheimer's disease. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the activity of GABA-A receptors, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well-understood. However, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations. It has a short half-life, which can make it difficult to study in vivo. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have potential side effects, such as respiratory depression and cognitive impairment.

Future Directions

There are several future directions for the study of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential application is in the development of new drugs targeting GABA-A receptors. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a high affinity for these receptors, making it a promising candidate for drug development. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the synthesis of new derivatives of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione could lead to the development of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylhydrazine with succinic anhydride, followed by the reaction with 4-methylpiperazine. The product is then purified by recrystallization to obtain pure 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. This method has been optimized to yield high purity and high yield of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as inhibitors of protein kinase C and inhibitors of phosphodiesterase. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used as a ligand for the development of new drugs targeting GABA-A receptors. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-3-5-13(6-4-12)19-15(20)11-14(16(19)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFCGIPJOJEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione

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